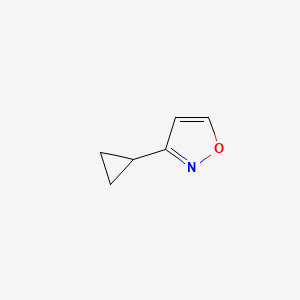
3-Cyclopropylisoxazole
Übersicht
Beschreibung
The compound 3-Cyclopropylisoxazole is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at non-adjacent positions. Isoxazole derivatives are of significant interest due to their diverse biological activities and their utility in various chemical syntheses.
Synthesis Analysis
Several methods have been developed for the synthesis of isoxazole derivatives. A palladium-catalyzed cascade cyclization-alkenylation process has been employed to create trisubstituted isoxazoles, which could potentially be adapted for the synthesis of this compound . Another approach involves a metal-free tandem Csp3-H bond functionalization and 1,3-dipolar cycloaddition, which could be a viable route for synthesizing this compound with antifungal properties . Additionally, a novel route to 5-substituted 3-isoxazolols has been reported, which may be relevant for the synthesis of this compound derivatives .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be complex and diverse. For instance, the synthesis of benzisoxazoles through [3 + 2] cycloaddition has been reported, which could provide insights into the structural aspects of this compound . Moreover, the crystal structure analysis of a related compound, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole, has been performed using X-ray diffraction, which could serve as a model for understanding the structural characteristics of this compound .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. For example, cyclopropyl oximes can be converted into fully substituted isoxazoles under specific conditions, which might be applicable to this compound . A highly regioselective tandem 1,3-dipolar cycloaddition has been used to synthesize polyfunctionalized isoxazole derivatives , and sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions have been developed for the synthesis of trisubstituted isoxazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be determined through various spectroscopic and computational methods. For instance, the synthesized 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was characterized by FT-IR, NMR, UV-Vis, and LC-MS/MS techniques . Quantum chemical calculations, such as DFT, can provide insights into the molecular geometry, vibrational frequencies, and electronic properties of isoxazole derivatives, which are essential for understanding the properties of this compound.
Safety and Hazards
Zukünftige Richtungen
The future directions in the field of isoxazole research involve the development of new synthetic strategies, particularly metal-free synthetic routes . These new methods aim to overcome the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the catalyst from the reaction mixtures .
Wirkmechanismus
Mode of Action
Isoxazole derivatives have been shown to have a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects
Biochemical Pathways
Isoxazole derivatives have been shown to interact with various biochemical pathways due to their wide range of biological activities
Result of Action
Isoxazole derivatives have been shown to have a wide range of biological activities
Biochemische Analyse
Biochemical Properties
3-Cyclopropylisoxazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. This interaction can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound has been shown to bind to certain receptors, such as GABA receptors, influencing neurotransmission and potentially exhibiting anxiolytic effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can affect the expression of genes related to apoptosis and cell cycle regulation, thereby influencing cell survival and growth. The impact of this compound on cellular metabolism includes alterations in glucose uptake and utilization, which can have implications for energy production and metabolic homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, leading to increased levels of neurotransmitters like acetylcholine . This inhibition can result in enhanced cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Furthermore, this compound can activate transcription factors that regulate the expression of genes involved in inflammation and immune response, thereby modulating these processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound can lead to immediate changes in cell signaling and metabolism, while long-term exposure may result in more sustained alterations in gene expression and cellular behavior .
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine its therapeutic potential and safety profile. The compound exhibits dose-dependent effects, with varying outcomes observed at different dosages. At low doses, this compound can enhance cognitive function and reduce anxiety-like behavior in animal models . At higher doses, it may induce toxic effects, such as hepatotoxicity and neurotoxicity, highlighting the importance of dose optimization for therapeutic use . Threshold effects have also been observed, where certain dosages are required to achieve the desired therapeutic outcomes without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways for this compound is its oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion. The involvement of this compound in these metabolic pathways can influence the overall metabolic flux and levels of other metabolites, potentially affecting physiological processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific compartments is mediated by targeting signals and post-translational modifications that direct its localization. For example, phosphorylation of this compound can enhance its nuclear localization, where it can interact with transcription factors and influence gene expression . The subcellular localization of this compound is crucial for its ability to modulate cellular processes and exert its biological effects .
Eigenschaften
IUPAC Name |
3-cyclopropyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-2-5(1)6-3-4-8-7-6/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICQIUSBYUOAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 5-cyclopropylisoxazole undergoes electroreduction?
A1: The research paper investigates the electroreduction of 5-cyclopropylisoxazole, which leads to the generation of the 3-cyclopropyl-3-oxopropionitrile anion. [] This anion is a reactive intermediate that can participate in further chemical reactions. The study focuses on understanding the reactivity of this anion and does not delve into the specific products formed in subsequent reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






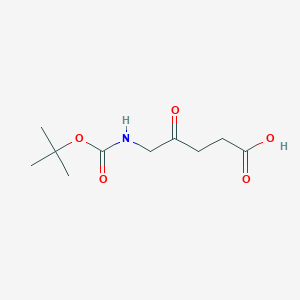
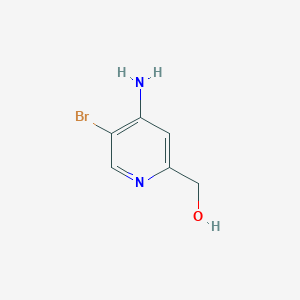
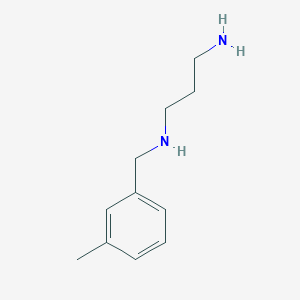

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)
![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1320006.png)


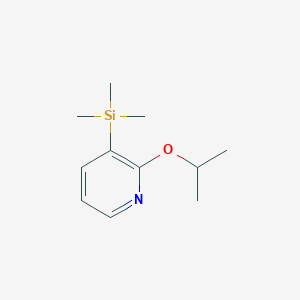
![1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B1320013.png)
